(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one
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Overview
Description
(7S)-10-Fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[175202,708,13022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1’-cyclopropane]-18-one is a complex organic compound characterized by its unique spiro structure and multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core spiro structure. Key steps include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the fluorine atom via electrophilic fluorination.
- Construction of the fused ring system through a series of cycloaddition and ring-closing reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the fluorine-containing ring, potentially leading to the formation of hydrogenated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
- Oxidized derivatives with modified ring structures.
- Hydrogenated analogs with reduced fluorine content.
- Substituted products with various functional groups replacing the fluorine atom.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structure and potential biological activity.
Medicine:
- Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry:
- Potential use in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets through its unique spiro structure and fluorine atom. Potential pathways include:
- Binding to specific enzymes or receptors, leading to modulation of their activity.
- Interacting with cellular membranes, potentially altering their properties and affecting cell signaling pathways.
Comparison with Similar Compounds
- (7S)-10-Chlorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1’-cyclopropane]-18-one
- (7S)-10-Bromospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1’-cyclopropane]-18-one
Uniqueness:
- The presence of the fluorine atom in (7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1’-cyclopropane]-18-one imparts unique electronic properties, making it distinct from its chloro and bromo analogs.
- The fluorine atom can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H19FN6O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one |
InChI |
InChI=1S/C20H19FN6O3/c21-12-7-13-15-10-29-6-5-26(15)16-1-4-27-17(24-16)14(9-23-27)18(28)25-20(2-3-20)11-30-19(13)22-8-12/h1,4,7-9,15H,2-3,5-6,10-11H2,(H,25,28)/t15-/m1/s1 |
InChI Key |
UMZFBMAHLWQSBF-OAHLLOKOSA-N |
Isomeric SMILES |
C1CC12COC3=C(C=C(C=N3)F)[C@H]4COCCN4C5=NC6=C(C=NN6C=C5)C(=O)N2 |
Canonical SMILES |
C1CC12COC3=C(C=C(C=N3)F)C4COCCN4C5=NC6=C(C=NN6C=C5)C(=O)N2 |
Origin of Product |
United States |
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